molecular formula C13H7BrFNO B596219 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine CAS No. 1215106-68-5

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine

Cat. No. B596219
M. Wt: 292.107
InChI Key: WOTRDFJSZNXCEF-UHFFFAOYSA-N
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Description

“5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine” is a chemical compound with the molecular formula C13H7BrFNO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves a reaction of 5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine (200 mg, 0.685 mmol), 4-methyl-3-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)benzoic acid (269 mg, 1.027 mmol), Pd(Ph3P)4 (158 mg, 0.137 mmol) in 1,4-dioxane (5.7 mL) and Water (1.1 mL). The mixture is heated to 90°C overnight .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine” is complex, and its analysis would require advanced techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound can undergo various reactions depending on the conditions. For instance, it can participate in Suzuki coupling reactions .

Scientific Research Applications

Synthesis of Melatonin Analogues

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine has been used in the synthesis of melatonin analogues. These compounds are synthesized through a palladium-catalyzed reaction, indicating its utility in creating complex molecular structures useful in medicinal chemistry (Poel, Guillaumet, & Viaud-Massuard, 2002).

Intermediate for Biologically Active Compounds

It serves as an important intermediate in the synthesis of various biologically active compounds. This process typically involves multiple steps including nitration, chlorination, and condensation, highlighting its role in the creation of complex biological molecules (Wang et al., 2016).

Development of Antimicrobial Agents

Studies have explored its use in the development of antimicrobial agents. Specifically, its derivatives have been studied for their spectroscopic characteristics and antimicrobial activities, showcasing its potential in pharmaceutical research (Vural & Kara, 2017).

Application in Antitumor Drug Synthesis

It has applications in the synthesis of antitumor intermediates, such as in the production of 5-fluorouridine, a precursor to widely used antitumor drugs. This emphasizes its role in the creation of vital medical treatments (Tang et al., 2010).

Synthesis of Diverse Heterocyclic Compounds

The compound is also integral in synthesizing a range of heterocyclic compounds. Its reactivity and structural properties make it a valuable component in the creation of various complex organic molecules (Gribble & Saulnier, 1993).

Safety And Hazards

This compound is considered hazardous and can cause skin and eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFNO/c14-10-5-9-6-12(17-13(9)16-7-10)8-1-3-11(15)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTRDFJSZNXCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=CC(=CN=C3O2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine

Synthesis routes and methods

Procedure details

5-bromo-3-iodopyridin-2-ol (6.7 g, 22 mmol) (Heterocycles. 57, 1, pp 55), 1-ethynyl-4-fluorobenzene (4.03 g, 33.5 mmol), copper(I) iodide (0.255 g, 1.34 mmol), trans-dichlorobis(triphenylphosphine)palladium (II) (0.784 g, 1.12 mmol) were combined and evacuated/backfilled with N2 (3×) then diluted with triethylamine (223 mL) and heated to 90° C. for 2 hours. The solvent was evaporated and the reaction was dissolved in EtOAc. The organic phase was washed with water (50 mL), brine, dried over Na2SO4, filtered, and concentrated. Trituration with Et2O afforded the expected product 5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine (4.2 g, 14.4 mmol, 64% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.35-8.42 (2H, m), 8.03 (2H, dd, J=8.78, 5.27 Hz), 7.46 (1H, s), 7.39 (2H, t, J=8.91 Hz). LC-MS retention time: 2.36 min; m/z (MH+): 292, 294. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Waters SunFire 5u C18 4.6×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 5 ml/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 2 min, a hold time of 1 min, and an analysis time of 3 min where solvent A was 10% acetonitrile/90% H2O/0.1% trifluoroacetic acid and solvent B was 10% H2O/90% acetonitrile/0.1% trifluoroacetic acid. MS data was determined using a Micromass Platform for LC in electrospray mode.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
223 mL
Type
solvent
Reaction Step Five
Quantity
0.255 g
Type
catalyst
Reaction Step Six
Quantity
0.784 g
Type
catalyst
Reaction Step Seven

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